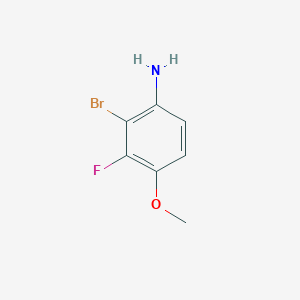

2-Bromo-3-fluoro-4-methoxyaniline

Description

Contextualization of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Halogenated anilines are a class of organic compounds that feature an aniline core substituted with one or more halogen atoms. These molecules are of significant interest in modern organic chemistry due to the unique electronic properties conferred by the halogen substituents. The presence of halogens can modulate a molecule's reactivity, lipophilicity, and conformational preferences. chemicalbook.com This makes them crucial components in the design of new materials and, most notably, in the field of medicinal chemistry.

The carbon-halogen bond in these derivatives provides a reactive handle for a variety of chemical transformations, particularly cross-coupling reactions. google.com This allows for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecular scaffolds. Furthermore, halogen atoms, especially fluorine, are known to enhance the biological activity of drug candidates by improving metabolic stability and binding affinity to target proteins. google.com As a result, halogenated anilines are frequently employed as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comchemicalbook.com

Significance of 2-Bromo-3-fluoro-4-methoxyaniline as a Strategic Synthetic Intermediate

This compound is a polysubstituted aniline that embodies the strategic advantages of halogenated derivatives. Its structure, featuring bromine, fluorine, and methoxy (B1213986) groups, presents a unique combination of electronic and steric properties. The bromine atom, typically positioned for facile participation in cross-coupling reactions like the Suzuki-Miyaura reaction, serves as a key point for molecular elaboration. google.comrsc.org

The fluorine and methoxy substituents, on the other hand, are crucial for modulating the electronic nature of the aromatic ring and influencing intermolecular interactions. This makes this compound a highly valuable building block in drug discovery programs, particularly in the synthesis of kinase inhibitors, where such substituted aniline moieties are common pharmacophores. rsc.org The strategic placement of these functional groups allows for fine-tuning of the physicochemical properties of the final products, a critical aspect of modern drug design.

Scope and Research Objectives for Academic Investigation of the Compound

The academic investigation of this compound is primarily driven by its potential as a versatile synthetic intermediate. Key research objectives would focus on several areas:

Development of Efficient Synthetic Routes: A primary goal is to establish high-yielding and scalable methods for the preparation of this compound. This would involve exploring various halogenation and amination strategies on appropriately substituted precursors.

Exploration of Reactivity: A thorough investigation of the compound's reactivity in various chemical transformations, especially in palladium-catalyzed cross-coupling reactions, is essential to understand its synthetic utility fully.

Synthesis of Novel Bioactive Molecules: A major objective is to utilize this compound as a starting material for the synthesis of novel compounds with potential biological activity, such as kinase inhibitors or other therapeutic agents.

Structure-Activity Relationship (SAR) Studies: By incorporating this building block into known bioactive scaffolds, researchers can systematically study how the unique substitution pattern of this compound influences biological activity, providing valuable insights for the design of more potent and selective drugs.

Chemical and Physical Properties

The specific physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated based on data from closely related compounds and computational predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrFNO |

| Molecular Weight | 220.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1934930-02-5 |

| Predicted XLogP | 2.0 |

Note: Some data, such as the XLogP, are predicted values.

Detailed Research Findings

While specific peer-reviewed research articles focusing solely on this compound are not abundant, its synthetic pathway and potential applications can be inferred from patents and studies on analogous compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related polysubstituted anilines. A likely multi-step synthesis, as adapted from a patent for a similar compound, would involve the following key transformations google.comnih.gov:

Bromination: Starting from a suitable fluorinated and methoxylated aniline or nitrobenzene (B124822) precursor, a bromine atom can be introduced into the aromatic ring. A common reagent for this step is N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. nih.gov

Nitration (if starting from an aniline): If the starting material is an aniline, protection of the amino group followed by nitration and subsequent deprotection might be necessary to introduce a nitro group at the desired position.

Nucleophilic Aromatic Substitution (for the methoxy group): If the starting material contains a suitable leaving group (like another halogen), the methoxy group can be introduced via nucleophilic aromatic substitution using sodium methoxide (B1231860). nih.gov

Reduction of the Nitro Group: The final step would involve the reduction of a nitro group to the corresponding aniline. This is a standard transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation with Raney nickel. chemicalbook.com

The precise yields and reaction conditions would require experimental optimization.

Application as a Synthetic Intermediate

The strategic arrangement of functional groups in this compound makes it a prime candidate for use in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Kinase Inhibitors: Many clinically approved and investigational kinase inhibitors feature a substituted aniline core. The 2-bromo-3-fluoro-4-methoxyphenyl moiety can be readily incorporated into such structures. The bromine atom provides a convenient attachment point for coupling with heterocyclic systems, a common feature in kinase inhibitors, via reactions like the Suzuki-Miyaura cross-coupling. rsc.org

Cross-Coupling Reactions: The presence of a bromine atom allows for participation in a variety of palladium-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of more complex derivatives. google.com

Table 2: Comparison of Related Halogenated Aniline Derivatives

| Compound Name | Key Structural Difference from Target | Potential Impact on Reactivity/Application |

| 2-Bromo-4-fluoroaniline | Lacks the 3-fluoro and 4-methoxy groups. chemicalbook.com | Different electronic properties and steric hindrance, potentially altering reactivity in coupling reactions and biological activity. |

| 3-Fluoro-4-methoxyaniline (B107172) | Lacks the 2-bromo group. ossila.com | Cannot directly participate in cross-coupling reactions at the 2-position, limiting its utility as a versatile building block in the same manner. |

| 2-Bromo-4-methoxyaniline | Lacks the 3-fluoro group. | The absence of the fluorine atom would alter the electronic nature of the ring and its potential for hydrogen bonding, likely affecting biological interactions. |

| 3-Bromo-4-fluoronitrobenzene | Contains a nitro group instead of an amino group and lacks the methoxy group. nih.gov | A potential precursor in the synthesis of halogenated anilines, requiring a reduction step. |

Compound Names Mentioned in this Article

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

InChI Key |

GIUANCCLMCJEGY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches to 2-Bromo-3-fluoro-4-methoxyaniline

The de novo synthesis of this compound requires a planned sequence of reactions to install the desired substituents onto the aromatic ring with correct regiochemistry.

The assembly of polysubstituted aromatic compounds like this compound hinges on the directing effects of the substituents. The methoxy (B1213986) group (-OCH₃) and the amino group (-NH₂) are strong activating, ortho-, para-directing groups, while the fluoro (-F) and bromo (-Br) halogens are deactivating, ortho-, para-directing groups. The synthesis strategy must choreograph the introduction of these groups in an order that ensures the desired 2,3,4-substitution pattern. Often, this involves starting with a precursor where one or more groups are already in place or using a precursor functional group, like a nitro group, which can be later converted to the aniline (B41778).

A common and effective method for preparing substituted anilines involves a multi-step process beginning with a suitable precursor, followed by nitration and subsequent reduction of the nitro group. A representative pathway for an isomer, 3-bromo-4-methoxyaniline, which illustrates this methodology, starts from p-fluoronitrobenzene. google.comgoogle.com This industrial preparation method involves three key steps: bromination, etherification, and nitro-reduction. google.com

The synthesis begins with the bromination of p-fluoronitrobenzene in a solvent like acetic acid, using a brominating agent such as N-bromosuccinimide (NBS), to yield 3-bromo-4-fluoronitrobenzene. google.com This is followed by an etherification reaction, where the fluorine atom is displaced by a methoxy group using sodium methoxide (B1231860) in methanol (B129727) to form 3-bromo-4-methoxynitrobenzene. google.com The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as sodium sulfide (B99878) or iron powder in water, to yield the final product, 3-bromo-4-methoxyaniline. google.comgoogle.com This sequence highlights a robust and scalable approach to constructing halogenated methoxyanilines. google.com

Table 1: Illustrative Multi-step Synthesis via Nitration-Reduction Sequence

| Step | Reactant | Reagents | Product | Yield |

|---|---|---|---|---|

| 1. Bromination | p-Fluoronitrobenzene | N-bromosuccinimide, Acetic Acid | 3-Bromo-4-fluoronitrobenzene | ~91% google.com |

| 2. Etherification | 3-Bromo-4-fluoronitrobenzene | Sodium methoxide, Methanol | 3-Bromo-4-methoxynitrobenzene | ~97% google.com |

This table illustrates the synthesis of an isomer to demonstrate the described methodology.

An alternative synthetic approach involves the direct and regioselective bromination of a pre-existing fluorinated anisole (B1667542) or aniline derivative. The key to this strategy is controlling the position of the incoming bromine atom. The activating ortho-, para-directing nature of the amine and methoxy groups and the ortho-, para-directing nature of the fluorine substituent must be considered. For instance, the bromination of 3-fluoro-4-methoxyaniline (B107172) would be expected to occur at the positions ortho or para to the activating groups. sigmaaldrich.com To achieve a specific isomer like this compound, the starting material must be chosen carefully. The synthesis of 4-bromo-2-methoxyaniline, for example, is achieved by brominating 2-methoxyaniline, where the bromine adds para to the strongly directing amino group. prepchem.com Achieving regioselectivity can sometimes require the use of a protecting group; for example, acetylating an amine group can alter its directing effect to ensure bromination occurs at the desired position.

Cross-Coupling Reactions Utilizing this compound and Related Halogenated Anilines

The bromine atom on this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for building molecular complexity.

The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.gov Specifically, the coupling of unprotected ortho-bromoanilines, such as this compound, with various boronic esters has been shown to be effective. nih.govrsc.org

Research has demonstrated that a catalyst system like CataXCium A Pd G3 is particularly effective for these transformations, facilitating the coupling of ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters in good to excellent yields. nih.gov The reaction's robustness is highlighted by its compatibility with diverse functional groups, including ketones, alcohols, chlorides, and nitro groups, and its successful application on a gram scale. nih.gov

Table 2: Suzuki-Miyaura Coupling of a Model Unprotected Ortho-Bromoaniline

| Boronic Ester Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Acetylphenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 / K₃PO₄ | 2-Amino-3-(4-acetylphenyl)aniline derivative | 80% nih.gov |

| 4-(Hydroxymethyl)phenylboronic acid | CataXCium A Pd G3 / K₃PO₄ | 2-Amino-3-(4-(hydroxymethyl)phenyl)aniline derivative | 65% nih.gov |

| 4-Methoxyphenylboronic acid | CataXCium A Pd G3 / K₃PO₄ | 2-Amino-3-(4-methoxyphenyl)aniline derivative | 97% nih.gov |

| 4-Nitrophenylboronic acid | CataXCium A Pd G3 / K₃PO₄ | 2-Amino-3-(4-nitrophenyl)aniline derivative | 95% nih.gov |

| (E)-2-Phenylvinylboronic acid | CataXCium A Pd G3 / K₃PO₄ | (E)-2-Amino-3-(2-phenylvinyl)aniline derivative | 89% nih.gov |

This table is based on data for a model ortho-bromoaniline substrate as reported in the cited literature. nih.gov

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling, commonly known as the Buchwald-Hartwig amination, is a premier method for synthesizing arylamines from aryl halides and amines. nih.govyoutube.com This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. nih.gov The process involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a suitable ligand (often a bulky, electron-rich phosphine), and a base. youtube.com

For a substrate like this compound, the amino group could potentially undergo N-arylation, or the bromo-substituent could react with another amine. The latter is a more common transformation for aryl bromides. The development of advanced catalysts and ligands has made these reactions more reliable and applicable to a wider range of substrates, including complex and sterically hindered anilines and aryl halides. nih.gov The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com This methodology provides a direct route to construct diverse and complex nitrogen-containing aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluoroanilines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The fluorine atom in fluoroanilines can act as a leaving group in these reactions, especially when the ring is activated by other substituents.

Mechanistic Pathways of SNAr Reactions on Fluoroaryl Systems

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. scribd.comwikipedia.orgpressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate and thus facilitating the reaction. wikipedia.orgnptel.ac.in

For fluoroaryl systems, the high electronegativity of fluorine makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. vt.edu Ancillary fluorine atoms, particularly those in the ortho position, further activate the ring towards SNAr through their inductive effect. vt.edu The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is favored by the more electronegative fluorine atom. wikipedia.org

Alternative mechanisms for nucleophilic aromatic substitution exist, such as the elimination-addition (benzyne) mechanism, which occurs under harsh conditions with strong bases, and radical nucleophilic substitution (SRN1). pressbooks.pubnptel.ac.in

Base-Promoted SNAr Strategies for C-F Activation

The use of strong bases can promote SNAr reactions on fluoroarenes. mdpi.comresearchgate.net For instance, a combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) has been effectively used for the N-arylation of indoles and carbazoles with fluoroarenes under transition-metal-free conditions. mdpi.com This system provides an alternative method for C-F bond activation and subsequent C-N bond formation. researchgate.net The base plays a crucial role in these transformations, with the effectiveness of different bases and solvents varying significantly. researchgate.net Studies have shown that KOH in DMSO is a particularly effective combination for promoting these reactions. mdpi.comresearchgate.net

Directed Ortho-Metalation (DoM) Strategies for Substituted Aniline Derivatives

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic rings. wikipedia.orgnumberanalytics.comchem-station.com It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgharvard.edu

Application of Direct Metalation Groups (DMGs) in Aniline Functionalization (e.g., Methoxy and Amine as Directing Groups)

In substituted anilines like this compound, both the methoxy and the amino groups can act as directing metalation groups. DMGs function by coordinating to the lithium atom of the organolithium reagent, thereby directing the deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu The relative directing ability of different groups determines the site of metalation when multiple DMGs are present. The order of directing ability for some common groups is generally considered to be -CONR₂ > -OCONR₂ > -OMe > -NR₂. organic-chemistry.org

The amine group itself, or more commonly a protected amine group such as an amide or carbamate, is a powerful DMG. wikipedia.orgnumberanalytics.comacs.org The methoxy group is also a well-established DMG. wikipedia.orgharvard.edu In a molecule containing both, the regiochemical outcome of the lithiation will depend on the specific reaction conditions and the relative directing strength of the two groups. acs.org

Regiochemical Control via Ortho-Lithiation

The key advantage of DoM is its high regioselectivity, allowing for the introduction of substituents exclusively at the position ortho to the DMG. wikipedia.org This is in contrast to electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

In the case of this compound, the directing groups would guide the lithiation to specific positions. The methoxy group at C4 would direct lithiation to the C5 position. The amino group at C1 would direct to the C2 position, which is already substituted with bromine, or to the C6 position. The fluorine at C3 also has a directing effect. epfl.ch The interplay of these directing effects, along with the steric hindrance of the existing substituents, will ultimately determine the regiochemical outcome of the ortho-lithiation. nih.govresearchgate.netnih.gov The choice of the lithiating agent and reaction conditions can also influence the regioselectivity. epfl.ch

Synthesis via Aniline N-Oxides and Related Oxidative Functionalizations

The synthesis of highly substituted anilines often requires carefully orchestrated strategies to achieve the desired regioselectivity. One advanced approach involves the temporary oxidation of the aniline nitrogen to an N-oxide. While no specific synthesis of this compound via its N-oxide is explicitly documented in the reviewed literature, the general methodology offers a potential pathway. The reactivity of N,N-dialkylaniline N-oxides allows for practical access to electron-rich aryl halides. This strategy involves increasing the oxidation level of the aniline, which facilitates selective halogenation, followed by the excision of the weak N-O bond.

A more direct and relevant approach is the oxidative bromination of a suitable precursor, such as 3-fluoro-4-methoxyaniline. Traditional bromination with elemental bromine (Br₂) is often inefficient in terms of atom economy, with a theoretical maximum of 50% bromine utilization. Oxidative bromination methods provide a greener alternative by generating an electrophilic bromine species in situ from a bromide salt, using a clean oxidant. researchgate.net Common systems include the use of hydrogen peroxide (H₂O₂) with a catalyst, such as ammonium (B1175870) molybdate (B1676688) or a vanadium complex. researchgate.netgoogle.com For instance, a proposed oxidative synthesis could involve reacting 3-fluoro-4-methoxyaniline with a bromide source like sodium bromide or potassium bromide in the presence of H₂O₂. This method avoids the use of hazardous elemental bromine and primarily produces water as a byproduct, aligning with green chemistry principles. google.com

Another documented method for producing similar bromo-fluoro-anilines involves the bromination of a protected aniline, such as an acetanilide. For example, the synthesis of 2-bromo-4-fluoroacetanilide is achieved by reacting 4-fluoroacetanilide (B1213217) with hydrobromic acid and an oxidizing agent like hydrogen peroxide. google.com This protection-bromination-deprotection sequence is a common strategy to control regioselectivity and prevent unwanted side reactions. A similar pathway starting from 3-fluoro-4-methoxyacetanilide could plausibly yield the target compound.

Heterocyclic Synthesis Featuring this compound as a Precursor

The strategic placement of amino, bromo, and fluoro groups makes this compound a versatile precursor for constructing complex heterocyclic scaffolds, which are central to many biologically active compounds.

While specific annulation or cyclization reactions starting from this compound are not detailed in the surveyed literature, its structure is well-suited for such transformations. The presence of the nucleophilic amino group and the electrophilic carbon bearing the bromine atom allows for intramolecular cyclization strategies after appropriate functionalization of the amine.

Furthermore, the bromine atom serves as a key handle for modern cross-coupling reactions that are pivotal in heterocycle synthesis. For the structurally analogous compound, 2-Bromo-4-fluoro-5-methoxyaniline, the bromine substituent is utilized in reactions like the Buchwald-Hartwig amination for the synthesis of carbazoles and the Suzuki-Miyaura coupling to construct biaryl scaffolds. It is highly probable that this compound could similarly participate as an electrophilic partner in these powerful C-N and C-C bond-forming reactions to generate a wide array of nitrogen-containing heterocycles.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. Substituted anilines are common starting materials in many named MCRs. For example, the Doebner quinoline (B57606) synthesis, a variation of the Doebner-von Miller reaction, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov The use of 4-fluoroaniline (B128567) in one such synthesis highlights the applicability of halogenated anilines in these reactions. nih.gov

Given its structure, this compound could foreseeably be employed in imine-initiated MCRs like the Doebner, Mannich, or Povarov reactions. nih.gov The aniline's nucleophilic amine would react with an aldehyde component to form an in-situ imine, which then undergoes further reaction with the third component, leading to highly substituted and complex products in a single, efficient step.

Green Chemistry Principles in the Synthesis of Halogenated Anilines

The synthesis of halogenated anilines, including this compound, is increasingly being evaluated through the lens of green chemistry to reduce environmental impact.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. Traditional synthetic routes for halogenated anilines often suffer from poor atom economy.

Halogenation: The use of elemental bromine (Br₂) for electrophilic aromatic substitution results in the formation of one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated, leading to a maximum bromine atom economy of only 50%. researchgate.net Furthermore, to control selectivity, protection/deprotection steps are often required (e.g., acetylation of the amine), which adds steps and generates more waste.

Reduction: The reduction of a nitro group to form the aniline functionality, a common step in aniline synthesis, has traditionally been accomplished using stoichiometric reducing agents like tin chloride (SnCl₂) or iron in acidic media. google.com These methods generate large quantities of metallic waste, resulting in a high E-factor (mass of waste per mass of product).

Modern approaches significantly improve these metrics. Catalytic hydrogenation, for example, uses molecular hydrogen with a metal catalyst (e.g., Nickel) and produces only water as a byproduct, representing a much more atom-economical and cleaner alternative to stoichiometric reductions. chemicalbook.com Similarly, oxidative bromination using a catalytic amount of an oxidant like H₂O₂ with a bromide salt can achieve near-100% bromine atom economy. google.com

Table 1: Comparison of Green Metrics for Different Synthetic Steps in Halogenated Aniline Production

| Synthetic Step | Traditional Method | Greener Alternative | Key Improvement |

|---|---|---|---|

| Bromination | Elemental Bromine (Br₂) | Oxidative Bromination (e.g., NaBr/H₂O₂) | Higher atom economy, avoids hazardous Br₂, water as byproduct. researchgate.netgoogle.com |

| Reduction | Stoichiometric Metal (e.g., SnCl₂, Fe) | Catalytic Hydrogenation (H₂/Catalyst) | Eliminates metallic waste, higher atom economy. chemicalbook.com |

| Overall Process | Multi-step with protection groups | Catalytic one-pot reactions | Reduces steps, solvents, and purification waste. |

The choice of solvents and catalysts is critical for developing sustainable synthetic processes.

Solvents: Many classical organic reactions employ volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives. For halogenation and other transformations, there is a move towards using less hazardous solvents like acetic acid or developing aqueous reaction media. google.com In some cases, ionic liquids are explored as recyclable, non-volatile solvent alternatives.

Reagents and Catalysts: A key green improvement in halogenated aniline synthesis is the replacement of hazardous reagents. Instead of elemental bromine, safer and easier-to-handle sources like N-bromosuccinimide (NBS) are often used, although this comes at the cost of poor atom economy. A superior green approach is the development of catalytic systems that use simple, low-toxicity halide salts (e.g., NaBr, KBr). google.com Catalysts like ammonium molybdate can be used to activate hydrogen peroxide for in-situ bromine generation, creating a highly efficient and environmentally friendlier process. google.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another major focus area for minimizing waste and improving the sustainability of synthesizing complex molecules like this compound.

Implementation of Flow Chemistry and Process Intensification

The transition from traditional batch manufacturing to continuous flow processes represents a significant paradigm shift in the production of specialty chemicals, including complex aniline derivatives. The implementation of flow chemistry and process intensification offers substantial advantages in terms of safety, efficiency, reproducibility, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively detailed in publicly available research, the principles of flow chemistry can be applied to its known synthetic routes, which typically involve sequential bromination, etherification, and nitro group reduction steps.

The conventional synthesis often starts from a substituted nitrobenzene (B124822). For instance, a common industrial method for a related compound, 3-bromo-4-methoxyaniline, involves a three-step batch process starting from p-nitrochlorobenzene, encompassing bromination, etherification, and subsequent nitro-reduction. uni.lu Such batch processes can present challenges related to reaction control, potential for runaway reactions (especially in nitration and bromination steps), and difficulties in scaling up. justia.com

Flow chemistry addresses these challenges by performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, mitigating the risks associated with highly exothermic reactions. justia.com

For the synthesis of halogenated anilines, flow chemistry can be implemented at several key stages:

Halogenation: The bromination of the aromatic ring, often a highly exothermic and hazardous step in batch production, can be performed with greater safety and control in a continuous flow reactor. The precise control of residence time and temperature minimizes the formation of impurities and di-substituted byproducts. justia.com

Nitration: Similarly, nitration reactions, which are notoriously dangerous due to their exothermic nature, are significantly safer to conduct in flow reactors. The small reaction volumes at any given time drastically reduce the risk of thermal runaways. justia.com

Reduction: The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation, a common method, can be efficiently performed in packed-bed flow reactors. This setup allows for the continuous passage of the nitro compound over a solid-supported catalyst (e.g., Pd/C), leading to high conversion rates and easy separation of the catalyst from the product stream. acs.org Chemoenzymatic reductions using immobilized nitroreductases in continuous packed-bed reactors also present a sustainable and highly selective alternative, operating at ambient temperature and pressure. nih.gov

The table below illustrates a comparative analysis of a key synthetic step (nitro group reduction) in a conventional batch process versus a conceptual continuous flow process, based on findings for similar aniline syntheses.

| Parameter | Conventional Batch Process | Conceptual Continuous Flow Process |

| Reactor Type | Jacketed Glass-Lined Reactor | Packed-Bed Reactor (PBR) / Microreactor |

| Heat Transfer | Limited by surface area | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Enhanced due to small channel dimensions |

| Safety | Risk of thermal runaway, accumulation of hazardous intermediates | Minimized reaction volume, enhanced heat removal, safer handling of hazardous reagents |

| Reaction Time | Hours to days | Seconds to minutes |

| Productivity | Limited by reactor volume and cycle time | High throughput, continuous operation |

| Scalability | Complex, often requires re-optimization | "Scaling-out" by parallelization of reactors |

| Catalyst Handling | Slurry, filtration required | Fixed-bed, easy separation, potential for catalyst reuse |

Reaction Mechanism and Mechanistic Insights

Elucidation of Reaction Pathways for C-Br and C-F Bond Transformations

The presence of both a bromine and a fluorine atom on the aniline (B41778) ring invites a discussion on the differential reactivity of the C-Br and C-F bonds. In many aromatic systems, the C-Br bond is significantly more susceptible to cleavage than the C-F bond in common organic reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

In the context of cross-coupling reactions, such as Suzuki or Sonogashira couplings, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond over the C-F bond. rsc.orgnih.gov This regioselectivity is a cornerstone of synthetic strategies involving polyhalogenated aromatic compounds. For instance, a Suzuki coupling of 2-Bromo-3-fluoro-4-methoxyaniline with an arylboronic acid would be expected to yield a 2-aryl-3-fluoro-4-methoxyaniline, leaving the C-F bond intact. nih.gov

Similarly, in nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability follows the trend I > Br > Cl > F for reactions that are not rate-limited by the nucleophilic attack. However, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, but its poor leaving group ability often makes the C-F bond less reactive in the displacement step compared to bromine. The reactivity order can be reversed in some cases, particularly in reactions where the C-F bond activation is facilitated by the reaction conditions or the electronic nature of the substrate.

Role of Steric and Electronic Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of this compound are governed by the cumulative steric and electronic effects of its substituents.

Electronic Effects:

Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance, primarily at the ortho and para positions.

Methoxy (B1213986) Group (-OCH₃): Also an activating, electron-donating group through resonance.

The combined electron-donating effects of the amino and methoxy groups make the aromatic ring electron-rich and thus more susceptible to electrophilic attack than benzene (B151609). However, the directing effects of these groups are complex. The amino group strongly directs ortho and para. In this molecule, the position para to the amino group is occupied by the methoxy group. The positions ortho to the amino group are occupied by the bromine atom and a hydrogen atom.

Steric Effects: The bromine atom at the 2-position provides significant steric hindrance around the amino group. This steric bulk can influence the approach of reagents, potentially favoring reactions at the less hindered 6-position. For example, in an electrophilic substitution reaction, the incoming electrophile might preferentially attack the 6-position to avoid steric clash with the bulky bromine atom.

The following table summarizes the electronic properties of the substituents on the aniline ring:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NH₂ | 1 | -I (weak) | +R (strong) | Activating |

| -Br | 2 | -I (strong) | +R (weak) | Deactivating |

| -F | 3 | -I (strong) | +R (weak) | Deactivating |

| -OCH₃ | 4 | -I (weak) | +R (strong) | Activating |

Characterization of Intermediates and Transition States in Cross-Coupling and SNAr Reactions

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. The generally accepted mechanism for a Suzuki coupling, for example, involves a catalytic cycle:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. This is typically the rate-determining step.

Transmetalation: The aryl group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The transition state of the oxidative addition step is crucial in determining the reaction's feasibility and rate. For the reductive elimination to occur, the two groups to be coupled are typically required to be cis to each other on the metal center.

Nucleophilic Aromatic Substitution (SNAr) Reactions: SNAr reactions of halogenated anilines can proceed through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. researchgate.netbris.ac.ukbris.ac.uk

Stepwise Mechanism: This pathway involves the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netbris.ac.uk The stability of this complex is enhanced by the presence of electron-withdrawing groups. In a subsequent step, the leaving group is expelled to restore aromaticity. For this compound, the electron-withdrawing halogens would help to stabilize such an intermediate. Recent studies, however, suggest that the Meisenheimer complex may be a transition state rather than a true intermediate in many SNAr reactions. researchgate.netbris.ac.uk

Concerted Mechanism: In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state. strath.ac.uk This pathway is more likely for less activated aromatic systems.

Computational studies on related systems have been instrumental in distinguishing between these pathways and characterizing the transition states involved. osti.gov

Hydrodehalogenation Mechanisms of Halogenated Anilines

Hydrodehalogenation is the process of replacing a halogen atom with a hydrogen atom. This transformation is important for the removal of halogen directing groups in multi-step syntheses. researchgate.net For halogenated anilines, this reaction can be achieved using various reducing agents.

A facile method for the hydrodehalogenation of halogenated anilines involves the use of an Al-Ni alloy in an alkaline aqueous solution at room temperature. researchgate.net The proposed mechanism involves the in-situ generation of active hydrogen species from the reaction of aluminum with the alkaline solution, with nickel acting as a catalyst.

The general reactivity for hydrodehalogenation is Ar-I > Ar-Br > Ar-Cl > Ar-F, which correlates with the decreasing strength of the carbon-halogen bond. Therefore, in this compound, the C-Br bond would be selectively reduced over the C-F bond under controlled conditions. The reaction progress can be monitored using techniques like NMR spectroscopy and GC-MS to identify the intermediates and final products. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of 2-Bromo-3-fluoro-4-methoxyaniline, a multi-nuclear and multi-dimensional NMR approach is essential.

Proton (¹H) NMR spectroscopy of this compound is fundamental for identifying the number of distinct proton environments, their multiplicity (splitting patterns), and their relative positions. The aromatic region of the ¹H NMR spectrum is of particular interest. The single aromatic proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The chemical shift of this proton is influenced by the electronic effects of the surrounding bromo, fluoro, methoxy (B1213986), and amino groups. The protons of the methoxy group should appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the amine (NH₂) protons would likely present as a broad singlet.

Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The quaternary carbons, including those attached to the bromine, fluorine, methoxy, and amino groups, can be distinguished from the protonated aromatic carbon using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted values based on standard substituent effects and data from structurally similar compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 6.8 - 7.2 (d) | 115 - 120 |

| C-1 (-NH₂) | - | 140 - 145 |

| C-2 (-Br) | - | 110 - 115 |

| C-3 (-F) | - | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-4 (-OCH₃) | - | 145 - 150 |

| C-5 | - | 115 - 120 |

| C-6 | 6.5 - 6.9 (d) | 110 - 115 |

| -OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| -NH₂ | 3.5 - 4.5 (br s) | - |

s = singlet, d = doublet, br s = broad singlet

Given the presence of a fluorine atom, Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a crucial analytical tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for detecting subtle changes in the electronic environment around the fluorine nucleus. In the ¹⁹F NMR spectrum, the fluorine atom is expected to show a single resonance. The precise chemical shift of this signal can confirm the substitution pattern on the aromatic ring. Furthermore, the coupling of the fluorine nucleus with the adjacent aromatic proton (H-5) would be observable in the high-resolution ¹H NMR spectrum, and reciprocally, the coupling to H-5 would be seen in the ¹⁹F spectrum, providing definitive evidence for their spatial proximity.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic proton and the fluorine atom, as well as any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups in this compound. The IR spectrum would display characteristic absorption bands corresponding to the various bond vibrations. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group would likely be observed as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations would be located in the fingerprint region of the spectrum, generally between 1000-1400 cm⁻¹ and 500-700 cm⁻¹, respectively.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 |

| Aryl Ether | C-O-C Symmetric Stretch | ~1050 |

| Fluoroaromatic | C-F Stretch | 1000 - 1400 |

| Bromoaromatic | C-Br Stretch | 500 - 700 |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the C-Br and C-C skeletal vibrations of the aromatic ring are often strong in the Raman spectrum. Techniques such as Surface-Enhanced Raman Scattering (SERS) could potentially be used for the highly sensitive detection of this compound, as the molecule could adsorb onto a metallic nanoparticle surface, leading to a significant enhancement of its Raman signal. This would be particularly useful for trace analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound excites outer electrons from their ground state to higher energy molecular orbitals. libretexts.org The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk

For aniline (B41778) and its derivatives, the UV-Vis spectrum typically displays bands corresponding to π → π* and n → π* transitions. shu.ac.ukyoutube.com The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. shu.ac.uk The n → π* transitions, resulting from the promotion of a non-bonding electron (from the nitrogen atom of the amino group) to a π* antibonding orbital, are typically less intense. shu.ac.uk

Table 1: Typical Electronic Transitions in Substituted Anilines

| Transition Type | Description | Expected Wavelength Region (nm) |

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. | 200 - 400 |

| n → π | Excitation of a non-bonding electron to a pi antibonding orbital. | > 250 |

This table provides generalized information on electronic transitions in substituted anilines. The exact absorption maxima for this compound would require experimental determination.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the analysis of volatile and thermally stable compounds like this compound. epa.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. restek.com As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak ([M]+) confirms the molecular weight of this compound. The isotopic pattern of the molecular ion peak is particularly informative due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units, a characteristic signature for a monobrominated compound. GC-MS is also crucial for assessing the purity of the compound by detecting and identifying any impurities that are separable by the GC column. epa.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov For this compound, ESI-MS would typically generate a protonated molecule, [M+H]+, in the positive ion mode. Tandem mass spectrometry (MS/MS) can then be employed to study the fragmentation pathways of this precursor ion.

In an MS/MS experiment, the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of substituted anilines often involves the loss of small neutral molecules or radicals from the substituent groups and the aromatic ring. For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH3) from the methoxy group, loss of hydrogen fluoride (B91410) (HF), or cleavage of the carbon-bromine bond. By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, further confirming its identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound, obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for aniline derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For this compound, a reversed-phase HPLC method would likely be effective. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. HPLC with a UV detector allows for the quantification of the compound and the assessment of its purity by detecting and quantifying any impurities present in the sample. thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and checking the purity of a sample. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the components onto the stationary phase. The position of the spot corresponding to this compound, represented by its retention factor (Rf) value, can be compared to that of a standard for identification. TLC can also reveal the presence of impurities as separate spots.

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase) | Acetonitrile/Water | Purity assessment, quantification. |

| TLC | Differential adsorption on a solid stationary phase. | Silica Gel | Organic solvent mixtures (e.g., hexane/ethyl acetate) | Reaction monitoring, purity check. |

Thermal Analysis Methods (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a material as a function of temperature. slideshare.net Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for characterizing the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org The resulting TGA curve plots the percentage of mass loss against temperature. This analysis can determine the temperature at which the compound begins to decompose and can provide information about the decomposition pathway if it occurs in distinct steps. cet-science.com For this compound, the TGA curve would indicate its thermal stability and the temperature range over which it is stable.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. eag.com The DTA curve shows peaks corresponding to thermal events such as melting, boiling, and decomposition. abo.fi Endothermic events (like melting) result in a negative peak, while exothermic events (like some decompositions) result in a positive peak. eag.com By combining TGA and DTA, a comprehensive thermal profile of this compound can be obtained, providing valuable information on its melting point, boiling point, and decomposition behavior. For instance, a study on 2-amino-3-chloro-1,4-naphthoquinones showed that thermal analysis is effective in determining their thermal stability and fusion properties. researchgate.net

Table 3: Thermal Analysis Techniques for this compound

| Technique | Measures | Information Obtained |

| TGA | Mass change vs. Temperature | Thermal stability, decomposition temperatures. |

| DTA | Temperature difference vs. Temperature | Melting point, boiling point, phase transitions, decomposition. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic properties of substituted aromatic compounds like 2-Bromo-3-fluoro-4-methoxyaniline.

Conformational Analysis and Geometrical Optimization

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the conformational analysis and geometrical optimization. For this compound, the primary conformational flexibility arises from the orientation of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring.

In substituted anilines, the amino group is known to be slightly pyramidal, with the degree of pyramidalization influenced by the electronic effects of the substituents on the ring. wikipedia.org The lone pair of electrons on the nitrogen atom can conjugate with the π-system of the benzene ring, which favors a more planar geometry. However, steric hindrance from adjacent substituents can force the amino group out of the plane.

A detailed conformational analysis would involve rotating the C-N and C-O bonds to map the potential energy surface and identify the global minimum energy conformation. This analysis is critical as different conformers can exhibit varying chemical and physical properties.

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Aniline (B41778) Analogue (2-bromo-6-chloro-4-fluoroaniline) based on DFT Calculations. Note: This data is for a structurally similar compound and serves as an illustrative example.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.889 | C1-C2-Br = 120.5 |

| C-Cl | 1.745 | C1-C6-Cl = 119.8 |

| C-F | 1.354 | C3-C4-F = 118.9 |

| C-N | 1.401 | C2-C1-N = 121.3 |

| N-H | 1.012 | H-N-H = 113.5 |

| C-O | 1.365 | C3-C4-O = 124.5 |

| O-CH₃ | 1.425 | C4-O-CH₃ = 117.8 |

View Data Table Details

The data presented is derived from DFT calculations on 2-bromo-6-chloro-4-fluoroaniline (B1268482) and is intended to provide a qualitative understanding of the expected geometric parameters for this compound. The actual values for the target molecule will differ due to the specific substituent effects.Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would show regions of negative potential (electron-rich, typically colored in shades of red and yellow) and positive potential (electron-poor, typically colored in shades of blue). The negative regions are susceptible to electrophilic attack, while the positive regions are prone to nucleophilic attack.

In a substituted aniline, the amino group is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. The methoxy group is also an electron-donating group. Conversely, the halogen atoms (bromine and fluorine) are electronegative and exert an electron-withdrawing inductive effect. However, they can also donate electron density through resonance.

In the case of 2-bromo-6-chloro-4-fluoroaniline, MEP analysis shows that the most negative potential is located around the fluorine atom, indicating it as a likely site for electrophilic interactions. researchgate.net Regions of positive potential are generally found around the hydrogen atoms of the amino group, making them potential hydrogen bond donors. A similar pattern would be expected for this compound, with the amino and methoxy groups influencing the electron density distribution and the halogen atoms creating localized regions of varying potential. The bromine atom, due to the phenomenon of the "σ-hole," can exhibit a region of positive electrostatic potential on the outermost portion of its surface, along the extension of the C-Br bond, making it a potential halogen bond donor.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. epa.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For a molecule like this compound, the HOMO is likely to be localized on the aniline moiety, specifically on the amino group and the electron-rich aromatic ring, reflecting its nucleophilic character. The LUMO, on the other hand, would be distributed over the aromatic ring and influenced by the electron-withdrawing substituents.

In the related compound 2-bromo-6-chloro-4-fluoroaniline, DFT calculations have been used to determine the HOMO and LUMO energies. researchgate.net The HOMO-LUMO energy gap for this molecule was calculated, providing insights into its charge transfer characteristics and chemical reactivity. researchgate.net A similar analysis for this compound would be crucial for predicting its behavior in chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Halogenated Aniline Analogue (2-bromo-6-chloro-4-fluoroaniline) based on DFT Calculations. Note: This data is for a structurally similar compound and serves as an illustrative example.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

View Data Table Details

The presented HOMO and LUMO energies are for 2-bromo-6-chloro-4-fluoroaniline. These values are indicative of the electronic properties and reactivity. The actual values for this compound would be different but would follow similar trends based on its substituent pattern.Intermolecular Interactions and Supramolecular Chemistry

The substituents on the this compound ring play a critical role in defining its ability to form non-covalent interactions, which are fundamental to its supramolecular chemistry and behavior in the solid state.

Computational Studies of Halogen Bonding in Halogenated Anilines

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). This interaction arises from the anisotropic distribution of electron density on the halogen atom, leading to a region of positive electrostatic potential known as a σ-hole. unt.edu

In this compound, the bromine atom is a potential halogen bond donor. Computational studies on other halogenated anilines have shown that the strength of the halogen bond depends on the nature of the halogen and the electronic environment of the molecule. researchgate.netacs.org Electron-withdrawing groups on the aromatic ring tend to enhance the positive character of the σ-hole on the halogen, making it a stronger halogen bond donor.

Theoretical calculations can be used to model the interaction between this compound and various halogen bond acceptors. These calculations can predict the geometry and energy of the halogen-bonded complexes, providing insight into the strength and directionality of these interactions. The competition between halogen bonding and other non-covalent interactions, such as hydrogen bonding, is an area of active research. researchgate.netacs.org

Analysis of Hydrogen Bonding Networks

The amino group in this compound is a classic hydrogen bond donor, with the two hydrogen atoms capable of forming hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen. The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

Computational methods are extensively used to analyze hydrogen bonding networks in molecular crystals. nih.gov For this compound, theoretical calculations can predict the preferred hydrogen bonding motifs, such as chains, dimers, or more complex networks. The influence of the other substituents on the acidity of the N-H protons and the basicity of the methoxy oxygen can be quantified through these calculations.

Studies on other substituted anilines have shown that the interplay between different types of hydrogen bonds (e.g., N-H···O, N-H···N) and their competition with other interactions like halogen bonding dictates the final crystal packing. researchgate.netresearchgate.netnih.gov In the solid state, it is likely that this compound would form extended networks stabilized by a combination of hydrogen and halogen bonds, as well as other weaker interactions like π-π stacking.

Prediction of Co-crystallization and Formation Energies

No published studies were identified that specifically predict the co-crystallization behavior or calculate the formation energies of co-crystals involving this compound. Theoretical predictions in this area typically rely on computational methods such as crystal structure prediction (CSP) algorithms and the calculation of lattice and intermolecular interaction energies. While these methods are well-established, they have not been applied to this particular compound in the available literature.

Reaction Mechanism Studies through Computational Modeling

Detailed computational modeling of the reaction mechanisms involving this compound is not present in the current body of scientific literature.

Calculation of Activation Energies and Identification of Reaction Pathways

There are no available research findings that report the calculated activation energies or the identification of specific reaction pathways for this compound. Such studies would typically employ quantum chemical methods, like Density Functional Theory (DFT), to map the potential energy surface of a reaction, locate transition states, and determine the energy barriers.

Investigation of Solvent Effects on Reaction Mechanisms

Similarly, there is a lack of research into the influence of different solvents on the reaction mechanisms of this compound. Computational investigations in this area often use implicit or explicit solvent models to understand how the solvent environment affects reaction kinetics and thermodynamics.

Adsorption Phenomena and Surface Interactions

The interaction of this compound with nanomaterials has not been a subject of published computational research.

Adsorption onto Nanomaterials (e.g., graphene, fullerenes)

No studies were found that computationally model the adsorption of this compound onto the surfaces of nanomaterials like graphene or fullerenes. This type of research would typically involve calculations of adsorption energies, binding distances, and the nature of intermolecular forces between the aniline derivative and the nanomaterial surface.

Impact on Chemical Descriptors and Optical Properties

There is no available data from computational studies on how the adsorption of this compound onto nanomaterials would alter its chemical descriptors (such as HOMO-LUMO gap, electronegativity, and chemical hardness) or its optical properties (such as absorption spectra).

Spectroscopic Property Simulations (e.g., NMR, UV-Vis, IR, Raman)

Computational chemistry provides powerful tools for the theoretical investigation of spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can simulate and predict various spectra, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman. These simulations are invaluable for interpreting experimental data, assigning spectral features, and understanding the electronic and vibrational characteristics of the molecule.

Theoretical calculations for spectroscopic properties are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). nih.gov The process begins with the optimization of the molecule's ground-state geometry. Once the most stable conformation is determined, further calculations can be carried out to predict the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations

The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating the NMR chemical shifts of molecules. nih.gov By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These theoretical values are typically calculated relative to a standard reference compound, such as Tetramethylsilane (TMS).

The simulated NMR data provides insights into the electronic environment of each atom. For this compound, the chemical shifts would be influenced by the electron-donating methoxy and amino groups, as well as the electron-withdrawing bromine and fluorine atoms. The substitution pattern on the aromatic ring creates a unique electronic distribution, which is reflected in the predicted chemical shifts. A comparison between theoretical and experimental NMR spectra can help confirm the molecular structure. nih.gov

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H (Aromatic) | 6.5 - 7.5 |

| H (Amine) | 3.5 - 4.5 |

| H (Methoxy) | 3.8 - 4.0 |

| ¹³C NMR | |

| C (Aromatic) | 100 - 155 |

| C (Methoxy) | 55 - 60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the primary method used to simulate UV-Vis absorption spectra. nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions within the molecule. The results provide the maximum absorption wavelengths (λmax), which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The simulated UV-Vis spectrum for this compound would be expected to show characteristic absorption bands in the UV region. The positions and intensities of these bands are dictated by the electronic structure, including the effects of the various substituents on the aniline ring. The solvent environment can also influence the absorption spectrum, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). researchgate.net

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | 280 - 320 | > 0.1 |

| Other | 230 - 260 | > 0.05 |

Infrared (IR) and Raman Spectroscopy Simulations

Theoretical IR and Raman spectra are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies and their corresponding intensities (for IR) or Raman activities. The resulting theoretical spectra can be visualized as plots of intensity versus wavenumber (cm⁻¹). researchgate.net

To improve the agreement between theoretical and experimental data, the calculated harmonic frequencies are often scaled by an empirical scaling factor. researchgate.net The analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific spectral bands to particular molecular motions, such as stretching, bending, and torsional vibrations. nih.gov For this compound, characteristic vibrational modes would include the N-H and C-H stretching vibrations, C-C stretching in the aromatic ring, and vibrations involving the C-Br, C-F, and C-O bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3400 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-C Stretching (Aromatic) | 1400 - 1650 |

| C-O Stretching | 1200 - 1300 |

| C-F Stretching | 1100 - 1200 |

| C-Br Stretching | 500 - 600 |

Synthetic Utility and Applications As Advanced Chemical Building Blocks

Versatility as a Precursor in Multistep Organic Synthesis

The strategic placement of reactive sites on the 2-Bromo-3-fluoro-4-methoxyaniline ring makes it an exceptionally useful precursor in multistep organic synthesis. The amino group can be readily diazotized and converted into a variety of other functional groups. The bromine atom is amenable to a wide range of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the fluorine and methoxy (B1213986) groups can influence the reactivity and selectivity of these transformations through electronic and steric effects.

This versatility allows chemists to devise complex synthetic routes where each functional group is addressed in a specific order to build up molecular complexity. For instance, the amino group can be protected, followed by a coupling reaction at the bromine position, and then deprotection and further functionalization of the amino group. This step-wise approach is fundamental in the total synthesis of natural products and the development of novel chemical entities. The ability to perform a sequence of reactions is a cornerstone of creating complex molecules from simpler starting materials. researchgate.netscribd.com

Role in the Construction of Functionalized Aromatic and Heterocyclic Scaffolds

This compound serves as a key starting material for the synthesis of a wide array of functionalized aromatic and heterocyclic compounds. The inherent reactivity of its functional groups allows for the systematic construction of diverse molecular architectures.

The bromine atom is particularly useful for introducing various substituents onto the aromatic ring via cross-coupling reactions. For example, Suzuki coupling with boronic acids or their esters can be used to form new carbon-carbon bonds, leading to the synthesis of biaryl compounds. Similarly, Heck and Sonogashira couplings can introduce alkenyl and alkynyl groups, respectively.

The amino group can be a precursor for the formation of various heterocyclic rings. Through condensation reactions with diketones, beta-ketoesters, or other suitable bifunctional reagents, a range of heterocycles, such as quinolines, indoles, and benzimidazoles, can be synthesized. The fluorine and methoxy substituents on the aniline (B41778) ring can significantly influence the properties of the resulting heterocyclic systems, including their biological activity and material properties. The synthesis of related bromo- and fluoro-substituted anilines highlights the general utility of such compounds in building complex scaffolds. google.comthermofisher.com

Development of Pharmaceutical Intermediates and Lead Compounds

The structural motif of a substituted aniline is prevalent in a vast number of pharmaceutically active compounds. This compound, with its unique substitution pattern, is a valuable intermediate in the synthesis of potential drug candidates. The individual functional groups can be strategically modified to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

For instance, the amino group can be acylated or sulfonated to introduce amide or sulfonamide functionalities, which are common in many drug classes. The bromine atom can be replaced with various cyclic or acyclic moieties through cross-coupling reactions to explore the chemical space around the aniline core. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

The synthesis of various substituted anilines, such as 3-bromo-4-methoxyaniline, has been shown to be crucial in the preparation of analogs of anticancer drugs and inhibitors of various kinases. google.com This underscores the importance of compounds like this compound in medicinal chemistry for the generation of novel therapeutic agents. The pharmaceutical industry relies heavily on such versatile building blocks for the efficient construction of compound libraries for high-throughput screening. scimplify.com

Applications in Materials Science (e.g., Precursor for Polymer Synthesis)

The unique electronic and structural features of this compound also make it a promising precursor in the field of materials science, particularly for the synthesis of novel polymers. The aniline moiety can be polymerized through oxidative or electrochemical methods to form polyaniline derivatives. The presence of fluoro and methoxy substituents can significantly impact the properties of the resulting polymers, such as their conductivity, thermal stability, and solubility.

Furthermore, the bromo-functionality allows for post-polymerization modification through various coupling reactions, enabling the synthesis of functional polymers with tailored properties. For example, the attachment of chromophores or other functional units to the polymer backbone can lead to materials with interesting optical or electronic properties. The synthesis and copolymerization of halogen-substituted acrylates derived from related benzaldehydes demonstrate the feasibility of incorporating such functional monomers into polymer chains. chemrxiv.orgresearchgate.net The study of fluorine-substituted polyanilines has shown that the position and number of fluorine atoms can tune the polymer's properties. metu.edu.tr

Design and Synthesis of Ligands and Catalysts

The development of new ligands and catalysts is a critical area of research in chemistry. This compound can serve as a scaffold for the design and synthesis of novel ligands for transition metal catalysis. The amino group can be readily functionalized to introduce chelating moieties, such as phosphines, amines, or N-heterocyclic carbenes.